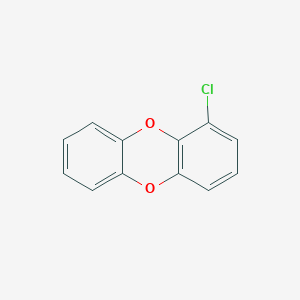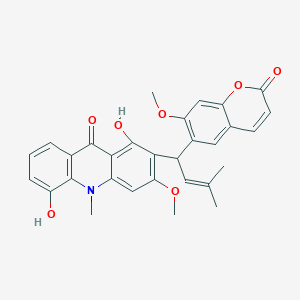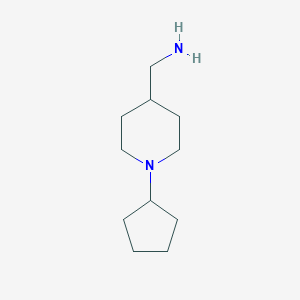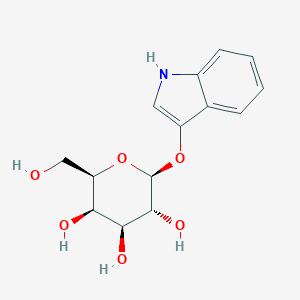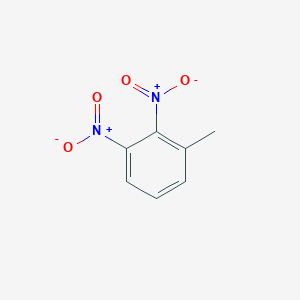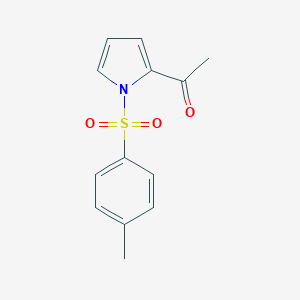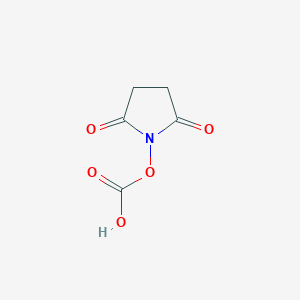![molecular formula C10H12F3N3 B167108 1-[6-(Trifluorometil)piridin-2-il]piperazina CAS No. 127561-18-6](/img/structure/B167108.png)
1-[6-(Trifluorometil)piridin-2-il]piperazina
Descripción general
Descripción
“1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the CAS Number: 127561-18-6 . It has a molecular weight of 231.22 .
Synthesis Analysis
The synthesis of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process involves the use of trifluoromethylpyridine (TFMP) and its derivatives .Molecular Structure Analysis
The molecular formula of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” is C10H12F3N3 . The InChI key is IAOMYUZAXMFANI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine” include a molecular weight of 231.22 . The compound is stored at a temperature that ensures its stability .Aplicaciones Científicas De Investigación
Aplicaciones en Química Medicinal
1-[6-(Trifluorometil)piridin-2-il]piperazina ha mostrado potencial en química medicinal, particularmente en el desarrollo de agentes antimicrobianos. Se ha estudiado su potencia hacia AcpS-PPTase, una enzima involucrada en la proliferación bacteriana, aunque requiere la orientación simultánea de las enzimas AcpS-PPTase y Sfp-PPTase para ser eficaz como agente antibacteriano .
Actividad Antifibrótica
Se han alentado más investigaciones para investigar la actividad antifibrótica de compuestos relacionados con this compound. Los fármacos antifibróticos son importantes en el tratamiento de enfermedades que implican fibrosis, que es la formación excesiva de tejido conectivo durante el proceso de curación .
Investigación Proteómica
Este compuesto también se utiliza como un producto especializado para aplicaciones de investigación proteómica. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .
Síntesis Química
En la síntesis química, este compuesto puede servir como un bloque de construcción o reactivo en varias rutas sintéticas. Las reacciones y condiciones específicas bajo las cuales se utiliza pueden variar ampliamente dependiendo del producto final deseado .
Safety and Hazards
Propiedades
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOMYUZAXMFANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465463 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-18-6 | |
| Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
